molecular formula C6H11NO3 B3249329 (2R,6R)-6-Methylmorpholine-2-carboxylic acid CAS No. 1932788-87-8

(2R,6R)-6-Methylmorpholine-2-carboxylic acid

Cat. No.: B3249329
CAS No.: 1932788-87-8
M. Wt: 145.16
InChI Key: PTEJYZZFUJQPJK-RFZPGFLSSA-N
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Description

(2R,6R)-6-Methylmorpholine-2-carboxylic acid is a chiral morpholine derivative with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol . Its hydrochloride form (C₆H₁₂ClNO₃) has a molecular weight of 181.62 g/mol and CAS number 2059915-35-2 . The compound features a six-membered morpholine ring containing both oxygen and nitrogen atoms, with stereochemical specificity at the 2R and 6R positions. It is a key metabolite of ketamine, specifically (2R,6R)-hydroxynorketamine (HNK), and has garnered attention for its potent antidepressant and analgesic effects without ketamine’s adverse side effects . Unlike ketamine, which acts via NMDA receptor inhibition, (2R,6R)-HNK primarily activates AMPA receptors, offering a novel mechanism for pain and depression treatment .

Properties

IUPAC Name

(2R,6R)-6-methylmorpholine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-4-2-7-3-5(10-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEJYZZFUJQPJK-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H](O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-6-Methylmorpholine-2-carboxylic acid typically involves the chiral resolution of racemic mixtures or the use of enantioselective catalysts. One common method includes the preparation of ®-norketamine via chiral resolution from racemic norketamine using L-pyroglutamic acid . This intermediate can then be further processed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chiral resolution techniques or the use of biocatalysts to achieve the desired enantiomeric purity. The specific conditions, such as temperature, solvent, and catalyst choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-6-Methylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the amine group to a nitroso or nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce alcohols.

Scientific Research Applications

(2R,6R)-6-Methylmorpholine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (2R,6R)-6-Methylmorpholine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (2R,6R) vs. (2S,6S)-HNK

Property (2R,6R)-HNK (2S,6S)-HNK
Antidepressant Efficacy Potent activity in rodent models Weak or negligible activity
NMDA Receptor Affinity Very weak inhibition Not reported
AMPA Receptor Role Critical for sustained antinociception No significant involvement
Side Effects No ketamine-like side effects Not well-characterized

Research Findings :

  • (2R,6R)-HNK exhibits delayed antinociception (>24 hours) in mice, reversing mechanical allodynia without opioid receptor involvement .
  • Its enantiomer, (2S,6S)-HNK , lacks comparable efficacy, highlighting the importance of stereochemistry .

Functional Derivatives

a. Boc-Protected Derivative
  • CAS : 1581752-93-3
  • Molecular Formula: C₁₁H₁₉NO₅
  • Molecular Weight : 245.27 g/mol .
  • Key Features : The tert-butoxycarbonyl (Boc) group enhances lipophilicity, making it suitable for synthetic intermediates.
  • Applications : Used in peptide synthesis and as a precursor for active pharmaceutical ingredients.
b. Fmoc-Protected Derivative
  • CAS : 1932302-45-8
  • Molecular Formula: C₂₄H₂₅NO₅ (estimated)
  • Key Features : The fluorenylmethyloxycarbonyl (Fmoc) group improves stability during solid-phase synthesis .

Structurally Analogous Carboxylic Acids

a. 6-Methoxy-1H-Indole-2-carboxylic Acid
  • Molecular Formula: C₁₀H₉NO₃
  • Key Data :
    • ¹H NMR : 7.08 ppm (aromatic H), 3.76 ppm (methoxy -OCH₃) .
    • ¹³C NMR : 53.5 ppm (methoxy carbon) .
  • Comparison : The indole ring system contrasts with the morpholine scaffold, leading to differences in solubility and electronic properties. Indole derivatives often target serotonin pathways, unlike the AMPA-mediated effects of (2R,6R)-HNK .
b. 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
  • CAS : 89581-58-8
  • Molecular Formula : C₆H₅ClN₂O₂ .
c. Amoxicillin Trihydrate (AMTR)
  • Molecular Formula : C₁₆H₁₉N₃O₅S·3H₂O
  • Molecular Weight : 419.4 g/mol .
  • Comparison : While both contain carboxylic acid groups, AMTR’s β-lactam structure targets bacterial cell wall synthesis, unlike (2R,6R)-HNK ’s neurological applications.

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of (2R,6R)-6-Methylmorpholine-2-carboxylic Acid and Analogues

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Primary Applications
This compound HCl C₆H₁₂ClNO₃ 181.62 2059915-35-2 Morpholine, carboxylic acid Antidepressant, analgesic
(2R,6R)-HNK C₁₃H₁₆ClNO₂ 261.73 - Hydroxyketamine derivative Non-opioid pain therapy
Boc-Protected Derivative C₁₁H₁₉NO₅ 245.27 1581752-93-3 Boc group, morpholine Synthetic intermediate
6-Methoxy-1H-Indole-2-carboxylic Acid C₁₀H₉NO₃ 191.18 - Indole, methoxy Serotonin pathway modulation
Amoxicillin Trihydrate C₁₆H₁₉N₃O₅S·3H₂O 419.4 61336-70-7 β-lactam, carboxylic acid Antibiotic

Research Findings and Mechanistic Insights

  • (2R,6R)-HNK demonstrates prolonged antinociception (>24 hours) in mice, independent of opioid pathways but dependent on AMPA receptor activation .
  • Unlike ketamine, (2R,6R)-HNK lacks psychotomimetic side effects, making it a safer candidate for chronic pain management .
  • The morpholine ring’s chair conformation (observed in derivatives like the diphenylmethanamine adduct) enhances stability and receptor binding .

Biological Activity

(2R,6R)-6-Methylmorpholine-2-carboxylic acid is a chiral compound belonging to the morpholine family, characterized by its unique six-membered ring structure containing both nitrogen and oxygen atoms. Its biological activity has garnered attention in various fields, including medicinal chemistry, pharmacology, and biochemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological effects of this compound are primarily attributed to its interactions with specific molecular targets. These include:

  • Enzyme Inhibition : The compound has been shown to inhibit various kinases involved in cell cycle regulation and cytokinesis, which can influence cellular proliferation and apoptosis.
  • Receptor Binding : It may act as a ligand for neurotransmitter receptors, modulating their activity and affecting physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, including:

  • Candida albicans : The compound showed strong inhibition against this pathogenic yeast, which poses a risk to immunocompromised individuals .
  • Tumor Cell Lines : It has been tested against KB tumor and P338 murine leukemia cell lines, where it displayed IC50 values of 0.05 µg/mL and 0.25 µg/mL, respectively .

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

  • Neurodisorders : Ongoing research is exploring its role in treating neurodegenerative diseases such as Alzheimer's disease through its action as a β-secretase (BACE1) inhibitor .
  • Drug Development : The compound is being investigated for its utility in developing new pharmaceuticals due to its unique structural characteristics and biological properties.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Antimicrobial Efficacy Study :
    • A study evaluated the compound's effectiveness against fungal infections. The results indicated that it could serve as a promising candidate for antifungal drug development due to its potent activity against Candida species .
  • Cancer Cell Line Testing :
    • In vitro assays demonstrated that this compound significantly inhibited the growth of cancer cell lines at low concentrations. This suggests potential applications in oncology for targeted cancer therapies.
  • Neuroprotective Studies :
    • Investigations into the neuroprotective effects of this compound revealed its capacity to modulate pathways associated with neurodegeneration. Its role as a BACE1 inhibitor positions it as a candidate for Alzheimer's treatment strategies .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound NameStructure CharacteristicsBiological Activity
(2R,6R)-HydroxynorketamineSimilar morpholine structureNeuroprotective effects
(2S,6S)-HydroxynorketamineStereoisomer differing in spatial arrangementPotential antidepressant properties

The distinct stereochemistry of this compound enhances its biological interactions compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,6R)-6-Methylmorpholine-2-carboxylic acid
Reactant of Route 2
(2R,6R)-6-Methylmorpholine-2-carboxylic acid

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